Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate is a chemical compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct structure and reactivity make it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves several steps. One common method includes the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and the bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate can be compared with similar compounds such as:
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: This compound has a similar bicyclic structure but different functional groups, leading to distinct reactivity and applications.
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: Another compound with a similar core structure but different substituents, affecting its chemical behavior and uses.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-: This compound shares the bicyclic framework but has different functional groups, resulting in unique properties and applications.
Ethyl 2-cyano-3-(6,6-dimethylbicyclo[31
Properties
CAS No. |
85409-41-2 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h7,10,12-13H,4-6,8H2,1-3H3/b11-7+ |
InChI Key |
AHMURUIVXKUDHR-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCC2CC1C2(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1CCC2CC1C2(C)C)C#N |
Origin of Product |
United States |
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